molecular formula C12H24N2O2 B2517717 Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate CAS No. 1282897-74-8

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B2517717
CAS No.: 1282897-74-8
M. Wt: 228.336
InChI Key: NJBGCEIHJGURNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

  • Efficient Asymmetric Synthesis : An efficient method for asymmetric synthesis of a related compound, serving as a useful intermediate in the synthesis of nociceptin antagonists, was developed. This synthesis involves diastereoselective reduction and efficient isomerization steps, showcasing the compound's utility in producing enantiomerically pure pharmaceutical intermediates (H. Jona et al., 2009).

  • Key Intermediate for Vandetanib : A compound closely related to Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate was synthesized as a key intermediate for Vandetanib, an anti-cancer drug. This synthesis highlights the role of such compounds in the pharmaceutical industry, particularly in cancer treatment (Min Wang et al., 2015).

Synthesis of Biologically Active Compounds

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from a compound structurally similar to this compound. This synthesis underscores the importance of such intermediates in the development of novel anticancer agents (Binliang Zhang et al., 2018).

  • Crizotinib Intermediate : Another study focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of Crizotinib. This work demonstrates the compound's utility in the synthesis of biologically active molecules, specifically in the development of treatments for cancer (D. Kong et al., 2016).

Novel Synthetic Methods and Chemical Properties

  • Synthesis of Enantiopure Derivatives : Research on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor related to this compound showcases the versatility of this compound in synthesizing enantiopure derivatives for pharmaceutical applications (J. Marin et al., 2004).

  • Fluoroalkyl-Substituted Pyrazoles : A study involving the acylation of a related tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides for the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale further illustrates the compound's application in the development of novel synthetic methods (Rustam T. Iminov et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBGCEIHJGURNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.